molecular formula C9H8ClI B14604620 (1-Chloro-2-iodoprop-1-en-1-yl)benzene CAS No. 58696-51-8

(1-Chloro-2-iodoprop-1-en-1-yl)benzene

Cat. No.: B14604620
CAS No.: 58696-51-8
M. Wt: 278.52 g/mol
InChI Key: WUBJRBYAJPAHPV-UHFFFAOYSA-N
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Description

(1-Chloro-2-iodoprop-1-en-1-yl)benzene is an organic compound that features both chlorine and iodine atoms attached to a propene chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-iodoprop-1-en-1-yl)benzene typically involves halogenation reactions. One common method is the addition of iodine chloride (ICl) to a propenylbenzene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must ensure high purity and yield, often requiring advanced purification methods such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different alcohols, ketones, or alkanes.

Scientific Research Applications

(1-Chloro-2-iodoprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Chloro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both chlorine and iodine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-iodoprop-1-en-1-yl)benzene
  • (1-Chloro-2-bromoprop-1-en-1-yl)benzene
  • (1-Fluoro-2-iodoprop-1-en-1-yl)benzene

Uniqueness

(1-Chloro-2-iodoprop-1-en-1-yl)benzene is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens in a single molecule provides distinct properties compared to other similar compounds.

Properties

CAS No.

58696-51-8

Molecular Formula

C9H8ClI

Molecular Weight

278.52 g/mol

IUPAC Name

(1-chloro-2-iodoprop-1-enyl)benzene

InChI

InChI=1S/C9H8ClI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

WUBJRBYAJPAHPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)Cl)I

Origin of Product

United States

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